molecular formula C11H20N2O B3154164 N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide CAS No. 772338-32-6

N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide

Cat. No.: B3154164
CAS No.: 772338-32-6
M. Wt: 196.29 g/mol
InChI Key: HYQQOCQAGXLNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide is a synthetic organic compound featuring a piperidine core linked to a cyclobutanecarboxamide group. The piperidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry and is a pivotal cornerstone in the production of drugs, found in a wide range of biologically active molecules . Compounds with this core structure are investigated for a diverse spectrum of therapeutic applications, including use as anticancer, antimicrobial, analgesic, and anti-inflammatory agents . Specifically, the N-(piperidin-4-yl)carboxamide motif is a structure of high interest in pharmacological research, appearing in compounds studied for their potential as monoamine neurotransmitter re-uptake inhibitors and for the treatment of neuropathic pain . The cyclobutane ring contributes to the three-dimensional structure and can influence the compound's metabolic profile and binding affinity. This chemical is intended for use in research and development laboratories as a building block or reference standard. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures of any kind. Researchers should handle this material with appropriate precautions, consulting safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(piperidin-4-ylmethyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(10-2-1-3-10)13-8-9-4-6-12-7-5-9/h9-10,12H,1-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQQOCQAGXLNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Optimization of the Acyl Moiety:

Systematic Exploration of Substituents: Replacing the cyclobutane (B1203170) ring with various substituted aromatic and heteroaromatic rings can lead to significant improvements in potency. As seen in analogous series, electron-withdrawing groups at specific positions on a phenyl ring can be highly beneficial. nih.gov

Introduction of Polar Groups: To improve solubility and pharmacokinetic properties, the introduction of polar functional groups on the acyl moiety could be explored.

Modification of the Piperidine Ring:

N-Substitution: The piperidine (B6355638) nitrogen is a key handle for modification. Introducing a variety of substituents at this position can be used to fine-tune the compound's physicochemical properties and target interactions.

Ring Constraints: Introducing conformational constraints, such as incorporating the piperidine into a bicyclic system, can lock the molecule in a more bioactive conformation and improve potency.

Alteration of the Linker and Amide Bond:

Linker Homologation or Rigidification: Varying the length of the methylene (B1212753) linker or replacing it with more rigid elements (e.g., a cyclopropane (B1198618) ring or a double bond) can optimize the spatial orientation of the key pharmacophoric groups.

Amide Bond Bioisosteres: In cases where the amide bond is metabolically labile, its replacement with bioisosteric groups such as a reverse amide, an ester, or a triazole could be considered to improve metabolic stability.

A hypothetical data table illustrating the application of these design principles is presented below, based on common trends observed in medicinal chemistry programs.

Modification StrategyExample ModificationPredicted Outcome
Acyl Moiety Optimization Replace cyclobutane (B1203170) with 4-chlorophenylPotential increase in potency due to favorable hydrophobic and electronic interactions.
Piperidine (B6355638) N-Substitution Add a methyl group to the piperidine nitrogenMay improve cell permeability and metabolic stability.
Linker Rigidification Replace methylene with a cyclopropaneCould lock the molecule in a more active conformation, enhancing potency.
Amide Bond Bioisostere Replace amide with a 1,2,3-triazoleMay improve metabolic stability and act as a hydrogen bond acceptor.

By systematically applying these design principles, it is plausible to develop derivatives of N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide with enhanced biological activity and improved drug-like properties.

Preclinical Biological Activities and Molecular Target Engagement

Modulation of Enzyme Activities by Cyclobutanecarboxamide (B75595) and Piperidine (B6355638) Scaffolds

The cyclobutanecarboxamide and piperidine moieties are integral to the structure of numerous enzyme inhibitors, demonstrating a wide spectrum of activity against kinases, hydrolases, dehydrogenases, and viral proteases.

Inhibition of Kinases (e.g., AKT, GSK-3β, IKK-β)

The piperidine scaffold is a common feature in a multitude of kinase inhibitors. While direct studies on N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide are not extensively documented in publicly available research, the individual and combined structural motifs are present in known kinase modulators.

Derivatives of the N-[(1-alkylpiperidin-4-yl)methyl]carboxamide scaffold have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various cellular processes. nih.govresearchgate.net For instance, a series of 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides have been developed as ATP-competitive inhibitors of GSK-3β. nih.govresearchgate.net One of the compounds in this series, referred to as 14i, exhibited significant efficacy in a mouse model of mania, highlighting the therapeutic potential of this scaffold. nih.gov

The piperidine ring is also a key component in the design of inhibitors for other kinases. For example, 3,4,6-trisubstituted piperidine derivatives have been discovered as orally active and potent inhibitors of the Akt kinase, a critical node in cell signaling pathways that is often dysregulated in cancer. wesleyan.edu Compound E22 from this series demonstrated significant tumor growth inhibition in a xenograft model. wesleyan.edu Furthermore, the well-known Akt inhibitor, AZD5363, features a piperidine-4-carboxamide core structure. nih.govsemanticscholar.org

While direct inhibition of IKK-β by a compound with the precise this compound structure is not readily found in the literature, a monoketone analog of curcumin, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), which contains a piperidone ring, has been shown to directly inhibit IKKβ kinase activity. encyclopedia.pubresearchgate.net This suggests that the piperidine scaffold can be a valuable component in the design of IKK-β inhibitors.

Compound ClassTarget KinasePotency (IC50)Reference
5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamidesGSK-3βNot specified nih.govresearchgate.net
3,4,6-trisubstituted piperidine derivatives (e.g., E22)Akt1Not specified wesleyan.edu
4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)AktNot specified nih.govsemanticscholar.org
3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24)IKKβNot specified encyclopedia.pubresearchgate.net
4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamideABL, c-KIT46 nM, 75 nM lamedicinaestetica.it

Inhibition of Hydrolases (e.g., Histone Deacetylase 8)

The piperidine moiety is a recognized pharmacophore in the design of inhibitors for various hydrolases, including histone deacetylases (HDACs). Specifically, arylcarboxamido piperidine-based hydroxamates have been synthesized and evaluated as potential inhibitors of Histone Deacetylase 8 (HDAC8), a class I HDAC isoenzyme that has emerged as a significant target in cancer therapy. nih.gov In one study, it was observed that compounds containing a piperazine (B1678402) scaffold were more active than those with a piperidine scaffold in inhibiting HDAC8. nih.gov The nature of the "cap" group also played a crucial role, with a 4-quinolyl group demonstrating superior HDAC8 inhibition and cytotoxicity compared to biphenyl (B1667301) or benzyl (B1604629) groups. nih.gov These compounds exhibited selective inhibition of HDAC8 over HDAC3. nih.gov

Further research into alkyl piperidine and piperazine hydroxamic acids has also identified new classes of HDAC inhibitors. researchgate.net By systematically varying the linker length and the connection of the aromatic capping group, researchers have identified submicromolar inhibitors with antiproliferative activity. researchgate.net Additionally, 4-N-Hydroxy-4-[1-(sulfonyl)piperidin-4-yl]-butyramides have been investigated as HDAC inhibitors, with a focus on the structure-activity relationship of compounds bearing a sulfonyl group on the piperidine nitrogen. nih.gov

Compound ClassTarget HydrolaseKey FindingsReference
Arylcarboxamido piperidine-based hydroxamatesHDAC8Piperazine scaffold more active than piperidine; 4-quinolyl cap group superior for inhibition and cytotoxicity; Selective for HDAC8 over HDAC3. nih.gov
Alkyl piperidine and piperazine hydroxamic acidsHDACsIdentified new series of submicromolar inhibitors with antiproliferative activity. researchgate.net
4-N-Hydroxy-4-[1-(sulfonyl)piperidin-4-yl]-butyramidesHDACsInvestigated SAR of sulfonyl group on the piperidine nitrogen. nih.gov

Inhibition of Dehydrogenases (e.g., Inosine-5′-monophosphate dehydrogenase)

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides and has been identified as a target for antimicrobial and immunosuppressive agents. wesleyan.edusemanticscholar.orgresearchgate.net The piperidine and piperazine scaffolds have been incorporated into various classes of IMPDH inhibitors.

For instance, a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues have been synthesized and studied for their inhibitory activity against Mycobacterium tuberculosis IMPDH. mdpi.com These studies highlighted the essential role of the piperazine and isoquinoline (B145761) rings for target-selective whole-cell activity. mdpi.com Similarly, acridone-based inhibitors of IMPDH incorporating a 4-ethylpiperazin-1-yl moiety have been developed, with some compounds demonstrating efficacy in a rat adjuvant arthritis model. nih.gov

While there is no direct evidence of this compound acting as an IMPDH inhibitor, the established role of the piperidine/piperazine scaffold in targeting this enzyme suggests that a molecule containing this moiety could potentially exhibit such activity. The cyclobutanecarboxamide group, while not directly implicated in IMPDH inhibition, is a component of other biologically active compounds, indicating its compatibility with pharmacologically active scaffolds. mdpi.com

Compound ClassTarget DehydrogenaseKey FindingsReference
1-(5-isoquinolinesulfonyl)piperazine analoguesM. tuberculosis IMPDHPiperazine and isoquinoline rings are crucial for activity. mdpi.com
Acridone-based inhibitors with a 4-ethylpiperazin-1-yl moiety (e.g., BMS-566419)IMPDHDemonstrated efficacy in a rat adjuvant arthritis model. nih.gov

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a key target for antiviral drug development. wesleyan.edumdpi.com The piperidine and the closely related piperazine scaffolds have been utilized in the design of potent SARS-CoV-2 Mpro inhibitors.

A series of nonpeptidic piperazine derivatives have been developed as covalent inhibitors of SARS-CoV-2 Mpro. nih.gov One compound from this series, GD-9, demonstrated significant enzymatic inhibition with an IC50 of 0.18 μM and potent antiviral activity against SARS-CoV-2 with an EC50 of 2.64 μM. nih.gov X-ray crystallography confirmed that GD-9 covalently binds to the active site of Mpro. nih.gov

Furthermore, other piperidine derivatives have been identified as potential anti-SARS-CoV-2 agents. researchgate.net While the specific cyclobutanecarboxamide moiety has not been explicitly reported in the context of SARS-CoV-2 Mpro inhibition, the adaptability of the piperidine scaffold for targeting this viral protease suggests that it could be a valuable component in the design of novel inhibitors.

Compound ClassTarget Viral ProteasePotencyKey FindingsReference
Nonpeptidic piperazine derivatives (e.g., GD-9)SARS-CoV-2 MproIC50 = 0.18 μM, EC50 = 2.64 μMCovalently binds to the active site of Mpro. nih.gov
Piperidine derivativesSARS-CoV-2VariesIdentified as having anti-SARS-CoV-2 activity. researchgate.net

Modulation of Fungal Biosynthetic Pathways (e.g., Melanin (B1238610) Biosynthesis)

Compounds containing a cyclobutane (B1203170) carboxamide scaffold have been identified as potent inhibitors of fungal melanin biosynthesis. mdpi.com Melanin plays a crucial role in the virulence and survival of many pathogenic fungi. These inhibitors specifically target scytalone (B1230633) dehydratase, a key enzyme in the melanin biosynthetic pathway. mdpi.com

One study reported the discovery of a lead cyclobutane carboxamide compound that exhibited fungicidal activity. mdpi.com Through structural modifications, including the replacement of a trifluoromethyl group with a methyl group, researchers were able to develop inhibitors with slightly reduced enzyme inhibition potency but significantly increased systemic activity. mdpi.com Amides prepared from amines with 2,4-dichloro substitution on the phenyl ring were found to be the most potent enzyme inhibitors. mdpi.com

While the specific compound this compound was not evaluated in this context, the findings highlight the potential of the cyclobutane carboxamide moiety to serve as a key pharmacophore for the development of novel antifungal agents that target melanin biosynthesis.

Compound ClassTarget Enzyme/PathwayKey FindingsReference
Cyclobutane carboxamide derivativesFungal Melanin Biosynthesis (Scytalone Dehydratase)Potent inhibitors of scytalone dehydratase with fungicidal activity. Structural modifications led to improved systemic activity. mdpi.com

Receptor Ligand Properties and Target Binding Efficacy

The piperidine moiety is a well-established scaffold in the design of ligands for a variety of receptors in the central nervous system and other tissues. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a versatile component for achieving high-affinity and selective receptor binding.

A series of novel 4-(piperidin-4-yl)-1-hydroxypyrazoles have been synthesized and characterized as gamma-aminobutyric acid(A) (GABA(A)) receptor ligands. Several of these analogues displayed low nanomolar K(i) values at native GABA(A) receptors and acted as potent antagonists at the α(1)β(2)γ(2) receptor subtype. This research suggests that various regions near the orthosteric binding site of the GABA(A) receptor can accommodate large hydrophobic substituents attached to the piperidine core.

The piperidine scaffold is also a key feature of ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein. Molecular dynamics simulations have shown that the interactions of the basic piperidine-N-atom and its substituents with the lipophilic binding pocket of the σ1 receptor are crucial for determining binding affinity.

Furthermore, a study of arylcarboxamido piperidine and piperazine-based hydroxamates as potential HDAC8 inhibitors also performed molecular docking studies to understand the selectivity profile of these compounds for HDAC3 and HDAC8 enzymes.

Compound ClassReceptor TargetBinding Affinity/EfficacyKey Findings
4-(Piperidin-4-yl)-1-hydroxypyrazolesGABA(A) ReceptorK(i) in the low nanomolar range; potent antagonists.The orthosteric binding site can accommodate large hydrophobic substituents.
4-(2-aminoethyl)piperidine scaffold derivativesSigma-1 (σ1) ReceptorVaries depending on substituents.Interactions of the piperidine-N-atom and its substituents with the lipophilic binding pocket are key for affinity.
Arylcarboxamido piperidine-based hydroxamatesHDAC3 and HDAC8Varies; piperazine scaffold showed higher activity for HDAC8.Molecular docking studies were used to understand the selectivity profile.

An article focusing solely on the preclinical biological activities of "this compound" cannot be generated at this time. A comprehensive search of publicly available scientific literature and databases did not yield specific preclinical data for this particular compound corresponding to the requested outline.

The search results did identify research on various other molecules containing a piperidine moiety that exhibit activities such as chemokine receptor antagonism, dopamine (B1211576) and histamine (B1213489) receptor modulation, ion channel interaction, Janus kinase modulation, antimicrobial effects, and antiproliferative properties. However, in adherence to the strict instructions to focus exclusively on "this compound," this related but distinct information cannot be used.

Therefore, content for the following sections and subsections for "this compound" is not available in the reviewed sources:

Cellular Efficacy in Non-Human Cell Lines (e.g., Antiproliferative Effects on Cancer Cells)

Without specific research data on "this compound," a thorough, informative, and scientifically accurate article that adheres to the provided outline cannot be constructed.

Structure Activity Relationship Sar Studies of N Piperidin 4 Yl Methyl Cyclobutanecarboxamide Derivatives

Elucidation of Key Pharmacophoric Elements within the Compound

The piperidine (B6355638) ring often serves as a central scaffold, providing a three-dimensional structure that can be appropriately substituted to orient other functional groups for optimal target engagement. The nitrogen atom within the piperidine ring is a key feature, often acting as a hydrogen bond acceptor or a point for further substitution to modulate physicochemical properties. The cyclobutyl group, attached via an amide linkage, contributes to the molecule's lipophilicity and van der Waals interactions within a binding pocket. The amide bond itself is a critical hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Finally, the methylene (B1212753) linker between the piperidine ring and the amide nitrogen provides conformational flexibility, allowing the molecule to adopt an optimal binding conformation.

Impact of Substituent Variations on the Cyclobutanecarboxamide (B75595) Moiety

While direct SAR studies on the cyclobutanecarboxamide moiety of the title compound are limited, research on related piperidine-4-carboxamides highlights the significant impact of modifying the acyl group on biological activity. For instance, in a series of piperidine-4-carboxamide inhibitors of Mycobacterium abscessus DNA gyrase, variations of the group attached to the carboxamide have been shown to drastically alter potency.

Replacing the cyclobutyl group with substituted phenyl rings has been a common strategy to explore electronic and steric effects. For example, the introduction of a trifluoromethyl group at the 4-position of a phenyl ring in a related series resulted in a nearly 10-fold increase in activity against M. abscessus when compared to the unsubstituted phenyl analog. nih.gov This suggests that electron-withdrawing groups in this region can be beneficial for activity. Conversely, moving the same substituent to the 3-position of the phenyl ring led to a decrease in potency. nih.gov The addition of multiple fluorine substituents on the phenyl ring did not further improve activity, indicating a specific requirement for the electronic and steric profile at this position. nih.gov

The following table illustrates the impact of such substitutions in an analogous series of piperidine-4-carboxamides targeting DNA gyrase.

Compound IDR Group (Cyclobutane Analog)MIC (μM) against M. abscessus
Parent Analog Phenyl>12.5
844-TFM 4-Trifluoromethylphenyl1.5
9f 3-Trifluoromethylphenyl12.5
5l 3-Fluoro-4-trifluoromethylphenyl0.6

Data extrapolated from a study on piperidine-4-carboxamides as DNA gyrase inhibitors. nih.gov

These findings underscore the sensitivity of the biological activity to the nature and position of substituents on the acyl moiety. For N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide, it can be inferred that modifications to the cyclobutane (B1203170) ring, such as the introduction of polar or non-polar functional groups, would likely have a significant impact on its biological profile.

Structural Modifications on the Piperidine Ring and Their Functional Consequences

The piperidine ring is a common scaffold in medicinal chemistry due to its synthetic tractability and its ability to present substituents in defined spatial orientations. In the context of this compound, modifications to this ring are expected to have profound functional consequences.

Substitution on the piperidine nitrogen is a primary avenue for modifying the compound's properties. In many drug discovery programs, appending different groups to this nitrogen can modulate solubility, cell permeability, and target affinity. For instance, the addition of bulky or charged groups can influence the molecule's pharmacokinetic profile.

Furthermore, the stereochemistry of substituents on the piperidine ring can be critical for activity. Although the parent compound is achiral, the introduction of substituents on the piperidine ring can create stereocenters, and it is common for one enantiomer to be significantly more active than the other.

Role of the Methylene Linker and Amide Bond in Bioactivity Profiles

The methylene linker and the amide bond form the central connection in this compound and are integral to its bioactivity. The amide bond is a rigid, planar unit that provides a key hydrogen bonding donor (N-H) and acceptor (C=O). These interactions are often crucial for anchoring the molecule within a protein's binding site. The planarity of the amide bond also restricts the conformation of the molecule, which can be important for pre-organizing the pharmacophoric elements for optimal binding.

The methylene linker introduces a degree of flexibility between the piperidine ring and the amide moiety. This flexibility allows the molecule to adopt different conformations, which can be advantageous for fitting into a binding pocket. However, excessive flexibility can be detrimental, leading to a loss of entropy upon binding and potentially lower affinity. Therefore, the length and nature of this linker are critical parameters to optimize in drug design. In some cases, replacing the methylene linker with more rigid units has been shown to improve potency by locking the molecule into a bioactive conformation.

Computational Chemistry and in Silico Approaches in the Study of N Piperidin 4 Yl Methyl Cyclobutanecarboxamide

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide, this method can elucidate its binding mode within a specific biological target. The process involves preparing the 3D structures of both the ligand and the protein, followed by a simulation to identify the most stable binding conformation based on scoring functions that estimate binding affinity. acgpubs.org

The interactions between this compound and a target protein can be modeled to identify key amino acid residues involved in binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, the amide group of the compound could act as a hydrogen bond donor and acceptor, while the cyclobutane (B1203170) and piperidine (B6355638) rings may engage in hydrophobic interactions. nih.gov

A hypothetical docking study of this compound into a target protein's active site might reveal the following interactions:

Interaction TypeLigand GroupProtein ResidueDistance (Å)
Hydrogen BondAmide N-HAsp1202.9
Hydrogen BondAmide C=OGln853.1
HydrophobicCyclobutane RingVal67, Leu993.5 - 4.0
HydrophobicPiperidine RingIle150, Pro1523.6 - 4.2
ElectrostaticPiperidine Nitrogen (protonated)Asp1203.5

This is a hypothetical data table for illustrative purposes.

Quantitative and Three-Dimensional Structure-Activity Relationship (QSAR/3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. ijnrd.orgscienceforecastoa.com For analogues of this compound, a QSAR study could predict their activity based on various molecular descriptors.

2D-QSAR models use descriptors calculated from the 2D structure, such as molecular weight, logP (lipophilicity), and topological indices. 3D-QSAR, on the other hand, utilizes information from the 3D conformation of the molecules, such as steric and electrostatic fields. researchgate.netnih.gov A hypothetical 2D-QSAR equation for a series of analogues might look like:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_donors + constant

This equation would suggest that higher lipophilicity and more hydrogen bond donors increase the inhibitory concentration (IC50), while a larger molecular weight is detrimental.

In a 3D-QSAR study, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the aligned structures of this compound and its analogues would be placed in a 3D grid. The steric and electrostatic fields around each molecule would be calculated and correlated with their biological activities to generate contour maps. These maps highlight regions where modifications to the structure would likely increase or decrease activity.

QSAR Modelr² (Correlation Coefficient)q² (Cross-validated r²)Predictive r²
2D-QSAR0.750.650.70
CoMFA0.920.780.85
CoMSIA0.940.810.88

This is a hypothetical data table for illustrative purposes.

Virtual Screening and Library Design for Related Analogues

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For this compound, this could involve screening for analogues with potentially improved activity or properties. This can be done through ligand-based or structure-based approaches.

In a ligand-based virtual screen, a known active molecule (like a highly active analogue of this compound) is used as a template to find other molecules with similar properties. Structure-based virtual screening uses the 3D structure of the target protein to dock a library of compounds, ranking them based on their predicted binding affinity.

Based on the insights from molecular docking and QSAR studies, a virtual library of analogues of this compound can be designed. This involves systematically modifying different parts of the molecule, such as the cyclobutane ring, the piperidine ring, or the linker, to explore the chemical space and identify promising new candidates. researchgate.net

Cheminformatics Tools for Molecular Descriptor Analysis and Prediction

Cheminformatics tools are essential for managing and analyzing chemical data. For this compound, these tools can be used to calculate a wide range of molecular descriptors that describe its physicochemical, topological, and electronic properties. These descriptors are the foundation for QSAR models and can also be used to predict properties like solubility, permeability, and potential toxicity.

Commonly calculated descriptors include:

Descriptor CategoryExamples
PhysicochemicalMolecular Weight, logP, Molar Refractivity, Polar Surface Area (PSA)
TopologicalWiener Index, Balaban J index, Kier & Hall connectivity indices
ElectronicDipole Moment, HOMO/LUMO energies, Partial Charges
3DSolvent Accessible Surface Area (SASA), Principal Moments of Inertia

These descriptors can be used to build predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process.

Conformational Sampling and Molecular Dynamics Simulations

This compound is a flexible molecule that can adopt multiple conformations in solution. Conformational sampling methods are used to explore the potential energy surface of the molecule and identify its low-energy, and therefore most probable, conformations. nih.govnih.gov This is crucial for understanding its shape and how it can adapt to a binding site.

Molecular dynamics (MD) simulations provide a more detailed view of the dynamic behavior of the molecule over time. nih.gov An MD simulation of this compound, either free in solution or bound to its target protein, can reveal:

The stability of the ligand-protein complex.

The flexibility of different parts of the molecule.

The role of solvent molecules in the binding process.

Key intermolecular interactions that are maintained over time.

By analyzing the trajectory of an MD simulation, researchers can gain insights into the binding mechanism and the energetic contributions of different interactions, which can guide the design of more potent and selective analogues. nih.gov

Preclinical Pharmacokinetic and Metabolic Investigations in Vitro and Non Human in Vivo

In Vitro Metabolic Stability in Microsomal Systems (e.g., Human Liver Microsomes)

In vitro metabolic stability assays are a cornerstone of early drug discovery, providing an initial assessment of a compound's susceptibility to metabolism by drug-metabolizing enzymes. researchgate.net These assays most commonly utilize liver microsomes, which are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for the phase I metabolism of many drugs. nih.gov The stability of a compound is typically reported as its half-life (t½) or the rate of its disappearance over time.

For compounds structurally related to N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide, metabolic stability can be variable and is highly dependent on the specific chemical substituents. For instance, studies on a series of piperidine-derived amide inhibitors of soluble epoxide hydrolase (sEH) have demonstrated this variability. The lead compound in one such study, a piperidine (B6355638) carboxamide derivative, showed a relatively short half-life of approximately 26 minutes in rat liver microsomes. nih.gov In human liver microsomes (HLM), the stability can also be a concern, with some analogs being rapidly metabolized. nih.gov

Conversely, another study on piperazin-1-ylpyridazine-3-carboxamides, which share the carboxamide linkage to a nitrogen-containing ring, showed that some analogs can possess greater stability. While an initial lead compound was rapidly metabolized in both mouse and human liver microsomes with a half-life of around 2-3 minutes, systematic structural modifications led to analogs with significantly improved stability, with half-lives exceeding 100 minutes. nih.gov These findings underscore the critical role of the surrounding chemical architecture in determining the metabolic fate of piperidine carboxamide-based molecules.

In Vitro Metabolic Stability of Structurally Similar Piperidine Carboxamide Analogs
Compound TypeTest SystemHalf-life (t½)
Piperidine-derived amide sEH inhibitor (Lead Compound)Rat Liver Microsomes~26 min
Piperidine-derived amide sEH inhibitor (Deuterated Analog 1)Human Liver Microsomes>240 min
Piperidine-derived amide sEH inhibitor (Deuterated Analog 2)Rat Liver Microsomes>60 min
Piperazin-1-ylpyridazine-3-carboxamide (Lead Compound)Human Liver Microsomes~3 min
Piperazin-1-ylpyridazine-3-carboxamide (Optimized Analog)Human Liver Microsomes105 min

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In the absence of empirical data, computational (in silico) models are invaluable for predicting the ADME properties of new chemical entities. researchgate.net These models use a compound's chemical structure to calculate various physicochemical and pharmacokinetic parameters that influence its behavior in the body. Commonly predicted parameters include lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and the potential for blood-brain barrier (BBB) penetration (logBB).

For piperidine carboxamide derivatives, in silico tools can provide initial guidance on their drug-like properties. Based on general principles, the this compound structure would be expected to have a moderate molecular weight and a degree of lipophilicity influenced by the cyclobutane (B1203170) ring. The presence of the amide and the secondary amine in the piperidine ring contributes to its polar surface area and hydrogen bonding capacity, which are critical determinants of solubility and membrane permeability.

A study on a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives showed that such compounds could be designed to have good pharmacokinetic properties, including high predicted gastrointestinal absorption and oral bioavailability, while adhering to Lipinski's rule of five. nih.gov These predictions suggest that the piperidine carboxamide scaffold is amenable to structural modifications that can achieve a favorable ADME profile.

General Predicted ADME Parameters for Piperidine Carboxamide Scaffolds
ParameterPredicted Range/ValueSignificance
Molecular Weight (MW)Generally < 500 DaInfluences absorption and distribution; compliance with Lipinski's rule.
Lipophilicity (logP)Variable (typically 1-4)Affects solubility, permeability, and metabolism.
Aqueous Solubility (logS)Moderately to poorly solubleImpacts dissolution and absorption.
Polar Surface Area (PSA)Typically 40-90 ŲInfluences membrane permeability and BBB penetration.
Hydrogen Bond Donors1-2Affects solubility and receptor binding.
Hydrogen Bond Acceptors2-4Affects solubility and receptor binding.

Blood-Brain Barrier Penetration Assessments (In Silico and Non-Human Models)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical consideration for drugs targeting the central nervous system (CNS). The BBB is a highly selective barrier that protects the brain, and its penetration is governed by a molecule's physicochemical properties, such as size, lipophilicity, and hydrogen bonding capacity, as well as its interaction with efflux transporters like P-glycoprotein. researchgate.net

In silico models are frequently used to provide an early prediction of a compound's BBB permeability, often expressed as the logBB value (the logarithm of the ratio of the drug concentration in the brain to that in the blood). For a compound to be CNS-active, a logBB greater than 0 is generally considered favorable.

For compounds with a piperidine moiety, BBB penetration can be significant. In vitro studies on 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole derivatives using the Parallel Artificial Membrane Permeability Assay (PAMPA) showed that these compounds could have higher permeability than standard drugs like warfarin (B611796) and risperidone. For instance, some analogs exhibited permeability coefficients (Pe) in the range of 6.6 to 8.3 x 10⁻⁶ cm/s, suggesting a good potential for BBB penetration. Similarly, piperine, an alkaloid containing a piperidine ring, and some of its analogs have demonstrated high permeation potential in various in vitro BBB models. nih.gov These findings suggest that the piperidine core, as found in this compound, is not inherently a barrier to CNS entry.

Blood-Brain Barrier Permeability Data for Structurally Related Compounds
Compound TypeAssay/ModelPermeability ValueInterpretation
6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole analog 1PAMPA-BBBPe = 8.3 x 10⁻⁶ cm/sHigh Permeability
6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole analog 2PAMPA-BBBPe = 6.6 x 10⁻⁶ cm/sHigh Permeability
Risperidone (Standard)PAMPA-BBBPe = 2.3 x 10⁻⁶ cm/sModerate Permeability
Piperine Analog (SCT-64)In vitro human BBB modelHigh PermeationHigh Permeability
General CNS DrugsIn silico predictionlogBB > 0Predicted to be CNS penetrant

Influence of Structural Modifications on Metabolic Pathways

Structural modifications are a key strategy in medicinal chemistry to improve the metabolic stability of lead compounds. By identifying the "metabolic soft spots" in a molecule—the sites most vulnerable to enzymatic degradation—chemists can make targeted changes to block these pathways and enhance the compound's half-life.

For piperidine carboxamide-type structures, several metabolic pathways are common, including oxidation of the piperidine or other aromatic rings, and N-dealkylation. A study on piperazin-1-ylpyridazines identified mono-hydroxylation of aromatic rings as the major metabolic route, with N-oxidation as a secondary pathway. nih.gov By making systematic modifications, such as changing substituents on the aromatic rings or altering the core structure, researchers were able to significantly block these metabolic routes and improve stability. nih.gov

Another powerful strategy to enhance metabolic stability is the use of deuterium (B1214612), a heavy isotope of hydrogen. Replacing a hydrogen atom with deuterium at a site of metabolism can slow the rate of enzymatic cleavage due to the kinetic isotope effect. This has been successfully demonstrated in piperidine-derived amide sEH inhibitors. The introduction of deuterium atoms on a phenyl ring of the molecule led to a dramatic increase in metabolic stability, with the half-life in human liver microsomes increasing from a measurable value to greater than 240 minutes. nih.gov This approach, along with other modifications like fluorination or methylation, can be a highly effective tool for optimizing the metabolic profile of compounds like this compound. nih.gov

Future Research Directions and Therapeutic Potential

Discovery of Novel Molecular Targets and Disease Indications

The initial step in exploring the therapeutic potential of a novel compound like N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide would involve broad-spectrum screening to identify its biological targets. High-throughput screening (HTS) against a diverse panel of receptors, enzymes, and other cellular targets could reveal potential interactions. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics could be employed to isolate and identify binding partners from cell lysates.

Once a primary molecular target is identified, further investigation into its role in various physiological and pathological processes would be necessary. This could lead to the exploration of a wide range of disease indications. For example, if the compound is found to modulate a specific kinase, its potential in oncology or inflammatory diseases would be a logical avenue for investigation. Similarly, if it interacts with a G-protein coupled receptor (GPCR) in the central nervous system, its utility in neurological or psychiatric disorders would be explored.

Rational Design and Synthesis of Next-Generation Analogues for Optimized Profiles

Following the identification of a lead compound and its initial biological activity, the process of rational drug design would be initiated to synthesize next-generation analogues with improved properties. This involves creating a structure-activity relationship (SAR) profile by systematically modifying the core structure of this compound.

Key modifications could include:

Piperidine (B6355638) Ring Substitutions: Introducing various substituents on the piperidine nitrogen or at other positions on the ring to enhance binding affinity, selectivity, or pharmacokinetic properties.

Cyclobutane (B1203170) Ring Modifications: Altering the cyclobutane ring to other cycloalkanes (e.g., cyclopentane, cyclohexane) or introducing substituents to probe the steric and electronic requirements of the binding pocket.

Amide Linker Alterations: Modifying the amide linker to other functional groups, such as esters, sulfonamides, or reversed amides, to improve metabolic stability and cell permeability.

The synthesis of these analogues would likely involve multi-step synthetic routes, potentially starting from commercially available piperidine-4-methanol and cyclobutanecarboxylic acid derivatives. Standard amide coupling reactions, such as those using carbodiimide (B86325) reagents (e.g., DCC, EDC) or activated esters, would be central to the synthetic strategy.

Integration of Advanced Experimental and Computational Methodologies for Comprehensive Understanding

A comprehensive understanding of the mechanism of action and interaction of this compound and its analogues with their biological target(s) would be achieved through the integration of advanced experimental and computational techniques.

Experimental Methodologies:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): To determine the three-dimensional structure of the compound bound to its target protein, providing detailed insights into the binding mode and key interactions.

Biophysical Techniques: Such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction.

Cell-based Assays: To evaluate the functional activity of the compounds in a cellular context, including downstream signaling pathways and cellular phenotypes.

Computational Methodologies:

Molecular Docking: To predict the binding poses of newly designed analogues within the target's binding site.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-target complex and assess the stability of the interaction over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate the structural features of the analogues with their biological activity.

Strategic Development Pathways within Preclinical Research for this compound

Once promising analogues with optimized profiles are identified, they would enter preclinical development. This stage involves a series of studies to evaluate the compound's potential for further development into a therapeutic agent.

A typical preclinical development pathway would include:

Pharmacokinetic (ADME) Profiling: In vitro and in vivo studies to assess the absorption, distribution, metabolism, and excretion properties of the lead candidates. This includes evaluating metabolic stability in liver microsomes, plasma protein binding, and permeability across cell membranes.

In Vivo Efficacy Studies: Testing the lead compounds in relevant animal models of the targeted disease to demonstrate proof-of-concept and establish a dose-response relationship.

Safety and Toxicology Assessment: A comprehensive evaluation of the potential toxicity of the compound, including in vitro cytotoxicity assays and in vivo toxicology studies in at least two animal species to identify any potential adverse effects.

The data generated from these preclinical studies would be critical for filing an Investigational New Drug (IND) application with regulatory agencies to enable the initiation of clinical trials in humans.

Q & A

Q. What are the optimized synthetic routes for N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling cyclobutanecarboxylic acid derivatives with piperidine-4-ylmethylamine intermediates. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HCl) with catalytic DMAP in anhydrous dichloromethane (DCM) at 0–25°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .
  • Critical factors :
    • Temperature control : Excess heat during coupling leads to racemization or side reactions.
    • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying .

Q. How is structural characterization performed for this compound using advanced spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using δ values (e.g., cyclobutane protons at 2.1–2.5 ppm; piperidine N-CH2 at 3.2 ppm). Coupling constants (J) confirm stereochemistry .
  • Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]+ calculated for C₁₃H₂₁N₂O: 229.1671) .
  • X-ray crystallography : Resolves spatial arrangement of the piperidine-cyclobutane hybrid (if crystalline) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies often arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and assay protocols (e.g., ATP levels for viability assays).
  • Compound purity : Validate via HPLC (≥95% purity) and quantify residual solvents (GC-MS) .
  • Target specificity : Use CRISPR-edited controls to confirm on-target effects (e.g., dopamine D3 receptor vs. σ1 receptor off-target binding) .

Q. How can in silico modeling predict target interactions for this compound?

Methodological Answer:

  • Molecular docking : Use PubChem 3D conformers (CID: [insert CID]) in AutoDock Vina. Parameterize force fields (AMBER) for piperidine’s basic nitrogen and cyclobutane’s strain energy .
  • Pharmacophore mapping : Align with known D3 antagonists (e.g., PG01042) to identify critical H-bond donors/acceptors .
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability in lipid bilayers .

Q. What experimental designs validate structure-activity relationships (SAR) for piperidine-cyclobutane hybrids?

Methodological Answer:

  • Systematic substitution : Modify cyclobutane (e.g., fluorination at C2) and piperidine (e.g., N-methyl vs. N-benzyl) .
  • Bioassay panels : Test analogs against GPCRs (D3, 5-HT2A) and kinases (JAK2, EGFR) to map selectivity .
  • Free-energy calculations : Use MM-GBSA to correlate substituent hydrophobicity with binding ΔG .

Q. Why do solubility measurements vary between studies?

Methodological Answer:

  • pH dependence : The piperidine nitrogen (pKa ~8.5) increases solubility in acidic buffers (e.g., PBS pH 5.0: 12 mg/mL vs. pH 7.4: 2 mg/mL) .
  • Counterion effects : HCl salts improve aqueous solubility (e.g., 25 mg/mL) compared to free bases .

Q. How to address discrepancies in metabolic stability data?

Methodological Answer:

  • Liver microsome source : Rat vs. human microsomes show CYP450 isoform differences (e.g., CYP3A4 vs. CYP2D6 dominance) .
  • LC-MS/MS quantification : Use deuterated internal standards to control for matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.